

Spectroscopic Profile of Isohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Isohexylamine

CAS No.: 5344-20-7

Cat. No.: B1605483

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This technical guide provides a comprehensive overview of the spectroscopic data for **isohexylamine** (also known as 4-methylpentan-1-amine), a primary aliphatic amine relevant in various chemical and pharmaceutical research settings. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

- IUPAC Name: 4-methylpentan-1-amine[1]
- Synonyms: **Isohexylamine**[1]
- Molecular Formula: C₆H₁₅N[1]
- Molecular Weight: 101.19 g/mol [1]

- CAS Number: 5344-20-7[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **isohexylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectroscopic Data for **Isohexylamine**

Chemical Shift (δ) ppm	Carbon Assignment
Data not available in search results	C1
Data not available in search results	C2
Data not available in search results	C3
Data not available in search results	C4
Data not available in search results	C5 (methyl groups)
Data not available in search results	C6 (methyl group)

Note: Specific chemical shift values for ^1H and ^{13}C NMR of **isohexylamine** were not found in the provided search results. The table structure is provided as a template for when such data is obtained.

Infrared (IR) Spectroscopy

Primary aliphatic amines like **isohexylamine** exhibit characteristic IR absorption bands.[1][2][3] The N-H stretching vibrations typically appear as a pair of medium-intensity bands in the 3300-3500 cm^{-1} region.[2][3] Other characteristic bands include the N-H bending (scissoring) vibration around 1550-1650 cm^{-1} , C-N stretching in the 1000-1250 cm^{-1} range for aliphatic amines, and a broad N-H wagging band between 650-900 cm^{-1} .[4][5]

Table 2: IR Spectroscopic Data for **Isohexylamine** (Vapor Phase)

Wavenumber (cm ⁻¹)	Assignment	Intensity
Data not available in search results	N-H stretch (asymmetric)	Medium
Data not available in search results	N-H stretch (symmetric)	Medium
Data not available in search results	C-H stretch	Strong
Data not available in search results	N-H bend (scissoring)	Medium
Data not available in search results	C-N stretch	Medium-Weak
Data not available in search results	N-H wag	Broad, Strong

Note: Specific peak wavenumbers for the vapor phase IR spectrum of **isohexylamine** were not found in the provided search results, although its availability is mentioned.^[1] The table is a template based on typical values for primary aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of **isohexylamine** is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (101.19). As a compound with an odd number of nitrogen atoms, it will follow the nitrogen rule, exhibiting an odd-numbered molecular ion peak.^[2] A characteristic fragmentation pattern for aliphatic amines is the α -cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized immonium cation. For **isohexylamine**, the base peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment.

Table 3: Mass Spectrometry Data for **Isohexylamine** (GC-MS)

m/z	Relative Intensity (%)	Proposed Fragment
101	Data not available	[M] ⁺
Data not available	Data not available	[M-CH(CH ₃) ₂] ⁺
Data not available	Data not available	[M-CH ₂ CH(CH ₃) ₂] ⁺
30	Likely 100	[CH ₂ NH ₂] ⁺

Note: While the existence of GC-MS data is confirmed, the specific m/z values and their relative intensities for **isohexylamine** were not detailed in the search results.^[1] The table presents expected fragmentation based on the principles of mass spectrometry of aliphatic amines.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

- Sample Preparation: A sample of 5-25 mg of **isohexylamine** is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the amine and the desired chemical shift reference.
- Data Acquisition:
 - The NMR spectrum is recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ¹H NMR, a standard single-pulse experiment is typically used.
 - For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **isohexylamine**, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal. For vapor-phase IR, the sample is introduced into a gas cell.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
- **Data Processing:** The resulting spectrum displays the intensity of infrared absorption as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For a volatile compound like **isohexylamine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isohexylamine**.



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Caption: Workflow for Spectroscopic Analysis.

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